N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains an indene structure (a fused cyclopentane and benzene ring), which is partially saturated (dihydro) and has a hydroxyl group attached . It also contains a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), and a carboxamide group (a carbonyl group (C=O) attached to a nitrogen atom).
Molecular Structure Analysis
The molecular structure of this compound would likely show the fused ring structure of the indene, the five-membered furan ring, and the carboxamide group. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthetic Approaches and Chemical Properties
The synthesis of furan derivatives involves coupling reactions, electrophilic substitution, and nucleophilic substitution reactions. For example, furan-2-carboxamide derivatives have been synthesized through the coupling of amines with furan-2-carbonyl chloride in propan-2-ol, followed by various substitution reactions to obtain specific derivatives with desired functional groups (El’chaninov & Aleksandrov, 2017). These synthetic pathways provide a foundation for the development of furan-based compounds with specific chemical properties for targeted applications.
Applications in Polymer and Material Science
Furan derivatives are crucial in the development of biobased polymers and materials. For instance, 2,5-bis(hydroxymethyl)furan has been enzymatically polymerized with various diacid ethyl esters to create novel biobased furan polyesters. These polymers exhibit unique physical properties, demonstrating the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).
Biological Activities and Potential Therapeutic Applications
The study of furan derivatives extends to their biological activities and potential therapeutic applications. Some furan derivatives have shown promising antimicrobial activities against various microorganisms, indicating their potential as novel antimicrobial agents. Additionally, the exploration of furan-amidine analogs as inhibitors of specific enzymes highlights the therapeutic potential of these compounds in treating diseases such as cancer and malaria (Alnabulsi et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The compound N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence several biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may have a range of effects at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDMBRIAZRIAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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